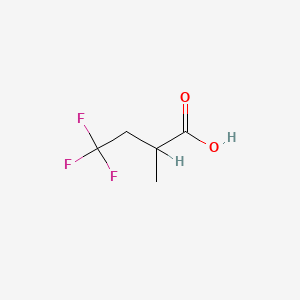
Acide 2-méthyl-4,4,4-trifluorobutyrique
Vue d'ensemble
Description
2-Methyl-4,4,4-trifluorobutyric acid is an organic compound with the molecular formula C5H7F3O2. It is a derivative of butyric acid, where three hydrogen atoms on the terminal carbon are replaced by fluorine atoms, and a methyl group is attached to the second carbon. This compound is known for its unique chemical properties due to the presence of fluorine atoms, which significantly alter its reactivity and stability.
Applications De Recherche Scientifique
2-Methyl-4,4,4-trifluorobutyric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in enzyme inhibition and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, especially those requiring fluorinated moieties for enhanced metabolic stability.
Industry: The compound is used in the production of agrochemicals and dyestuffs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-4,4,4-trifluorobutyric acid can be synthesized through various methods. One common approach involves the alkylation of a glycine Schiff base with CF3-CH2-I under basic conditions to form the corresponding Ni(II) complex. This complex is then disassembled to reclaim the chiral auxiliary and produce 2-Methyl-4,4,4-trifluorobutyric acid .
Industrial Production Methods
In industrial settings, the production of 2-Methyl-4,4,4-trifluorobutyric acid often involves large-scale synthesis techniques. These methods typically employ recyclable chiral auxiliaries and robust reaction conditions to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4,4,4-trifluorobutyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols.
Mécanisme D'action
The mechanism by which 2-Methyl-4,4,4-trifluorobutyric acid exerts its effects involves interactions with molecular targets such as enzymes and proteins. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, which can modulate the activity of target molecules. These interactions often lead to changes in the conformation and function of proteins, thereby influencing biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,4-Trifluorobutyric acid: Similar in structure but lacks the methyl group on the second carbon.
2-Methylbutyric acid: Similar but without the trifluoromethyl group.
2,2,2-Trifluoroethanol: Contains a trifluoromethyl group but is an alcohol rather than a carboxylic acid.
Uniqueness
2-Methyl-4,4,4-trifluorobutyric acid is unique due to the combination of a trifluoromethyl group and a methyl group on the butyric acid backbone. This unique structure imparts distinct chemical properties, such as increased acidity and reactivity, making it valuable in various chemical and biological applications .
Propriétés
IUPAC Name |
4,4,4-trifluoro-2-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O2/c1-3(4(9)10)2-5(6,7)8/h3H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUKEMPWKGDRJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379579 | |
| Record name | 4,4,4-trifluoro-2-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99783-23-0 | |
| Record name | 4,4,4-trifluoro-2-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
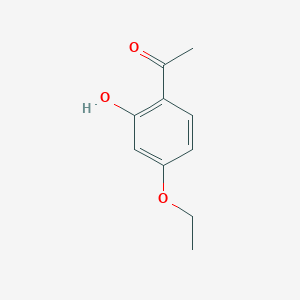

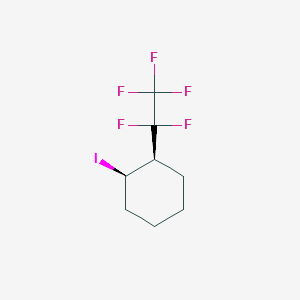
![1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone](/img/structure/B1305589.png)
![1-[4-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone](/img/structure/B1305591.png)
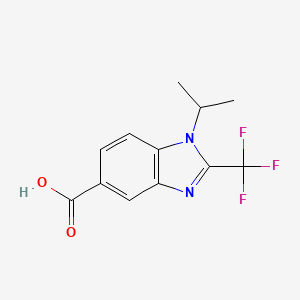

![1,3,6,7-tetrahydro-[1,4]dioxino[2,3-f]benzimidazole-2-thione](/img/structure/B1305594.png)

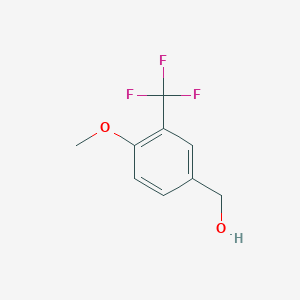

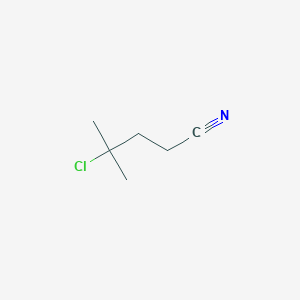
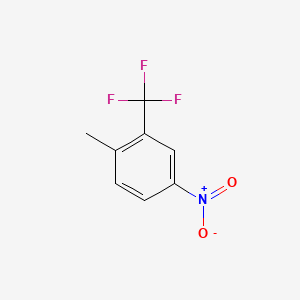
![Methyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate](/img/structure/B1305606.png)
